molecular formula C14H11Cl2N3O3 B1244634 N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide

N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide

Cat. No. B1244634
M. Wt: 340.2 g/mol
InChI Key: AAYBTXIBUFVFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)acetic acid [[amino(2-pyridinyl)methylidene]amino] ester is a monocarboxylic acid.

Scientific Research Applications

Controlled-Release Herbicides

A study conducted by Mehltretter et al. (1974) explored the use of 2,4-dichlorophenoxyacetyl chloride in creating 2,4-D esters with starches, including corn starch. These compositions demonstrated potential as controlled-release herbicides due to their ability to liberate varying amounts of 2,4-D and soluble 2,4-D esters at specific rates (Mehltretter et al., 1974).

Saccharide Derivatives

Ashry et al. (1983) described the synthesis of (2,4-dichlorophenoxy)acetylhydrazones of various monosaccharides. The study investigated the reaction of these derivatives, particularly focusing on a d-galactose derivative, demonstrating their potential in forming complex compounds under specific conditions (Ashry et al., 1983).

Crystal Structures

Research by Meva et al. (2017) provided insights into the crystal structures of N′-aminopyridine-2-carboximidamide and its derivatives. These structures were characterized by intermolecular hydrogen-bonding interactions, forming distinct molecular networks and chains (Meva et al., 2017).

Insecticidal Properties

Bakhite et al. (2014) synthesized various pyridine derivatives to study their insecticidal activities. The findings indicated that some of these compounds, including those related to pyridine-2-carboximidamide, showed promising aphidicidal activities (Bakhite et al., 2014).

Reactivity and Formation of Complexes

Ghosh et al. (2004) studied the reactivity of pyridine derivatives with Zn(II) salts under different conditions, leading to the formation of various coordination polymers and metallomacrocycle structures (Ghosh et al., 2004).

Supramolecular Architectures

Khalid et al. (2021) explored the synthesis of novel pyridine-based hydrazone derivatives through ultrasonication. Their study provided quantum chemical insights into the geometry and properties of these compounds, emphasizing their potential in material architecture due to hydrogen bonding and non-covalent interactions (Khalid et al., 2021).

properties

Molecular Formula

C14H11Cl2N3O3

Molecular Weight

340.2 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C14H11Cl2N3O3/c15-9-4-5-12(10(16)7-9)21-8-13(20)22-19-14(17)11-3-1-2-6-18-11/h1-7H,8H2,(H2,17,19)

InChI Key

AAYBTXIBUFVFKT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N

SMILES

C1=CC=NC(=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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